3-(Trifluoromethylthio)pyridin-2-amine
Overview
Description
“3-(Trifluoromethylthio)pyridin-2-amine” is a heterocyclic organic compound that belongs to the pyridine family. It has a CAS Number of 1204234-81-0 and a molecular weight of 194.18 .
Molecular Structure Analysis
The molecular formula of “3-(Trifluoromethylthio)pyridin-2-amine” is C6H5F3N2S . The InChI code is 1S/C6H5F3N2S/c7-6(8,9)12-4-2-1-3-11-5(4)10/h1-3H, (H2,10,11) and the InChI key is HGWRAVLHAIJDSQ-UHFFFAOYSA-N .Scientific Research Applications
Agrochemical Applications
Trifluoromethylpyridines, which include 3-(Trifluoromethylthio)pyridin-2-amine, are key structural motifs in active agrochemical ingredients . They are used in the protection of crops from pests . Fluazifop-butyl was the first derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Several trifluoromethylpyridine derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Veterinary Applications
Trifluoromethylpyridine derivatives are also used in the veterinary industry . Two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
Synthesis of Crop-Protection Products
Among trifluoromethylpyridine derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .
FDA-Approved Drugs
Trifluoromethyl group-containing drugs have been approved by the FDA . This includes drugs that incorporate 3-(Trifluoromethylthio)pyridin-2-amine. The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .
Syntheses and Uses for Various Diseases and Disorders
The trifluoromethyl group, including 3-(Trifluoromethylthio)pyridin-2-amine, has been incorporated into potential drug molecules, including their syntheses and uses for various diseases and disorders .
Safety and Hazards
Future Directions
Trifluoromethylpyridines, a related group of compounds, have been used in the agrochemical and pharmaceutical industries . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, and several derivatives are used in the pharmaceutical and veterinary industries . It is expected that many novel applications of these compounds will be discovered in the future .
properties
IUPAC Name |
3-(trifluoromethylsulfanyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2S/c7-6(8,9)12-4-2-1-3-11-5(4)10/h1-3H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWRAVLHAIJDSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)SC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethylthio)pyridin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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